Enterocin-HF is primarily sourced from Enterococcus faecium strains isolated from fermented foods. These strains are known for their ability to produce enterocins, which are classified based on their structural and functional characteristics.
Enterocin-HF belongs to the class II bacteriocins, which are characterized as unmodified, low molecular weight peptides (typically less than 10 kDa) that do not require post-translational modifications for their activity. Class II bacteriocins can be further divided into subclasses based on their structural features and mechanisms of action. Enterocin-HF is often grouped with other class II bacteriocins due to its similar properties and modes of action.
The synthesis of Enterocin-HF can be achieved through both natural fermentation processes and chemical synthesis methods. In natural fermentation, the bacterium is cultured under specific conditions that promote the production of the peptide.
The molecular structure of Enterocin-HF consists of a sequence of amino acids that contribute to its antimicrobial properties. The specific sequence and arrangement of these amino acids influence the peptide's stability, activity, and interaction with target bacteria.
While specific molecular data for Enterocin-HF may vary based on the strain producing it, class II bacteriocins typically exhibit amphiphilic properties that facilitate their interaction with bacterial membranes.
Enterocin-HF undergoes several important reactions during its synthesis and activation:
The formation of disulfide bonds can be influenced by oxidative conditions during purification processes or in vivo under physiological conditions. Careful control over these conditions is crucial for maintaining the biological activity of Enterocin-HF.
Enterocin-HF exerts its antimicrobial effect primarily by disrupting bacterial cell membranes. It binds to specific receptors on the surface of target bacteria, leading to pore formation or membrane permeabilization.
Studies have shown that Enterocin-HF can inhibit the growth of various pathogenic bacteria by affecting their membrane integrity, ultimately leading to cell lysis or death. The exact mechanism may involve interference with essential cellular processes such as nutrient uptake or ion homeostasis.
Enterocin-HF has several potential applications:
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to inhibit competing microorganisms, particularly phylogenetically related strains. These compounds are extracellularly secreted proteins encoded by plasmid or chromosomal genes and synthesized via ribosomal translation [1]. Unlike traditional antibiotics, bacteriocins exhibit targeted antimicrobial activity with minimal ecological disruption, making them attractive for food safety and biomedical applications. Bacteriocin-producing strains possess self-immunity mechanisms to avoid self-harm, which confers a competitive advantage in ecological niches such as the gastrointestinal tract, fermented foods, and soil environments [1] [5]. The evolutionary significance of bacteriocins lies in their role as a "special defense mechanism" that maintains microbial community balance and enables niche colonization. Enterocin-HF belongs to this class of biomolecules and represents a promising candidate for combating foodborne pathogens without contributing to antibiotic resistance.
Class IIa bacteriocins constitute a distinct category characterized by their small molecular weight (<10 kDa), heat stability, and conserved structural motifs. They are classified within the broader category of unmodified bacteriocins (Class II) and distinguished from post-translationally modified lantibiotics (Class I) and large thermolabile bacteriocins (Class III) [2] [6]. Key defining features include:
Table 1: Classification Features of Class IIa Bacteriocins
Characteristic | Class IIa | Other Bacteriocins |
---|---|---|
Molecular Weight | <10 kDa | Class I: <5 kDa; Class III: >10 kDa |
Post-translational Modifications | None (except disulfide bonds) | Extensive (Class I) |
Thermal Stability | High (retain activity after pasteurization) | Variable |
Conserved Motif | YGNGV/L "pediocin box" | Absent |
Primary Target | Listeria spp. | Broad spectrum (nisin) |
Genetically, Class IIa biosynthesis is typically plasmid-encoded and regulated by a quorum-sensing system involving three key components: a histidine protein kinase (HPK), an induction factor (IF), and a response regulator (RR). The operon structure includes structural genes, immunity proteins, ABC transporters, and accessory proteins [2] [6]. This genetic organization enables horizontal gene transfer and explains the widespread distribution of Class IIa bacteriocins across genera including Enterococcus, Pediococcus, Carnobacterium, and even non-lactic acid bacteria like Bacillus coagulans [3].
Enterocin-HF (EntHF) is a 43-amino acid Class IIa bacteriocin produced by Enterococcus faecium M3K31, first isolated from traditional dairy or meat fermentations. Its discovery expanded the repertoire of antilisterial enterocins beyond well-characterized variants like enterocin A and pediocin PA-1 [4]. As a competitive factor in microbial ecosystems, EntHF provides its producer strain with ecological advantages by inhibiting phylogenetically related bacteria and foodborne pathogens. This competitive function is particularly significant in nutrient-rich environments like fermented foods and the mammalian gastrointestinal tract where bacterial density drives intense resource competition [1] [7].
The biotechnological significance of EntHF stems from three key properties:
Table 2: Physicochemical Properties of Enterocin-HF
Property | Characteristic | Functional Implication |
---|---|---|
Length | 43 amino acids | Optimal for membrane interaction |
Molecular Weight | ~4.3 kDa | Classifies as Class IIa bacteriocin |
Structural Domains | N-terminal β-sheet (1-17); Central α-helix (19-30); Disordered C-terminus (31-43) | Enables receptor binding and pore formation |
Disulfide Bonds | Two conserved bonds (Cys9-Cys14; Cys24-Cys44) | Stabilizes tertiary structure |
Isoelectric Point | High (cationic) | Enhances interaction with anionic bacterial membranes |
These properties underpin EntHF’s effectiveness in food models. When applied to milk inoculated with L. monocytogenes, EntHF-containing supernatants (5% v/v) reduced pathogen viability by 63.5% after three days of refrigerated storage [7]. Unlike nisin—the only commercially used bacteriocin—EntHF maintains activity in neutral pH environments, making it suitable for low-acid foods like dairy and processed meats where Listeria contamination poses significant risks. Current research focuses on heterologous production systems including Pichia pastoris and Lactococcus lactis to overcome yield limitations associated with native producers [2] [6]. The combination of target specificity, environmental resilience, and biodegradability positions EntHF as a compelling candidate for next-generation biopreservation.
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